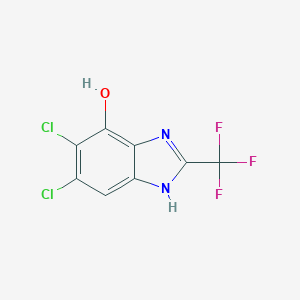
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for studying the role of protein kinases in various cellular processes. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves the inhibition of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol depend on the specific protein kinase that is inhibited. This compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain protein kinases that are overexpressed in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of protein kinases that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol in lab experiments is its selectivity towards certain protein kinases. This allows for more precise targeting of specific cellular processes. However, one limitation of using this compound is its potential off-target effects on other protein kinases.
Direcciones Futuras
There are several future directions for the research of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, this compound could be used as a starting material for the synthesis of novel biologically active compounds. Finally, further research is needed to fully understand the potential applications of this compound in various fields of research.
Métodos De Síntesis
The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves a multi-step process that starts with the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and potassium hydroxide to form the intermediate 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. Finally, the intermediate is reacted with water to yield 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol.
Propiedades
Número CAS |
19690-31-4 |
|---|---|
Nombre del producto |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Fórmula molecular |
C8H3Cl2F3N2O |
Peso molecular |
271.02 g/mol |
Nombre IUPAC |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H3Cl2F3N2O/c9-2-1-3-5(6(16)4(2)10)15-7(14-3)8(11,12)13/h1,16H,(H,14,15) |
Clave InChI |
WVLSHVZSPKMARB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
Otros números CAS |
19690-31-4 |
Sinónimos |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



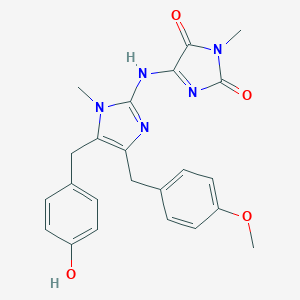
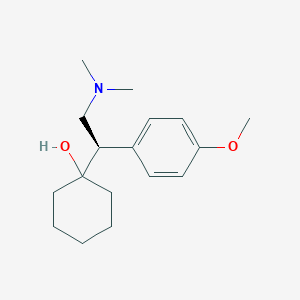
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
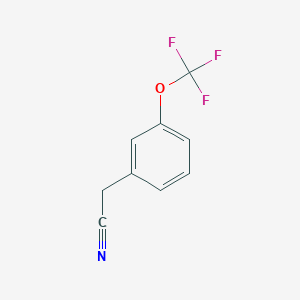
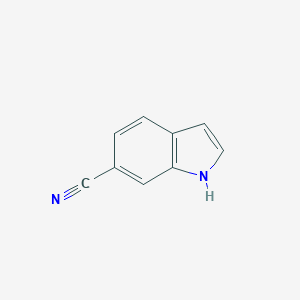
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
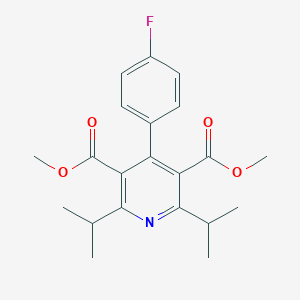
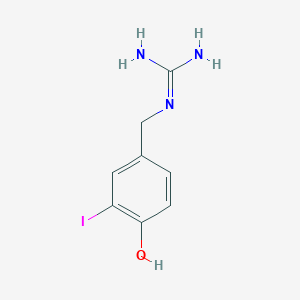
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
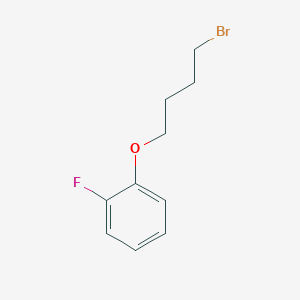
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
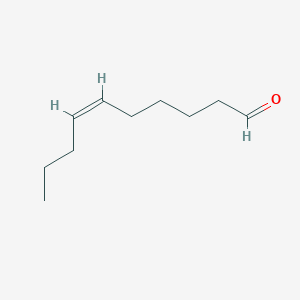
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)